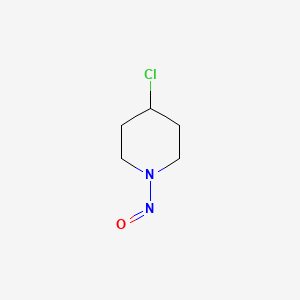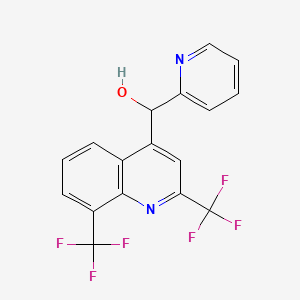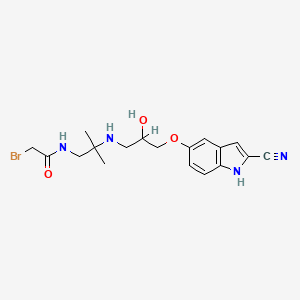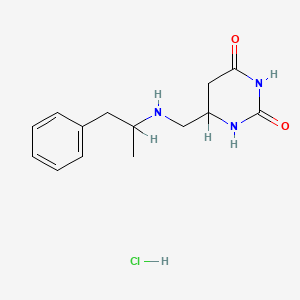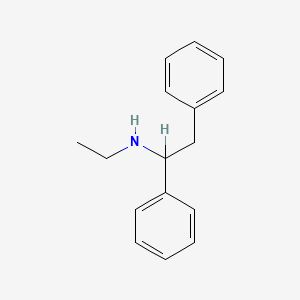
Ephenidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ephenidine, also known as N-Ethyl-1,2-diphenylethylamine, is a dissociative anesthetic that has gained attention as a designer drug. It is structurally related to other diarylethylamines and has been studied for its potential neuroprotective properties. This compound acts primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which contributes to its dissociative and hallucinogenic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ephenidine typically involves the reaction of 1,2-diphenylethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Ephenidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides and bases.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Ephenidine has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on neural pathways and potential neuroprotective properties.
Medicine: Explored as a potential treatment for neurotoxic injuries due to its NMDA receptor antagonist properties.
Industry: Utilized in the development of new anesthetic agents and psychoactive substances.
作用机制
Ephenidine exerts its effects primarily through antagonism of the NMDA receptor. By blocking this receptor, this compound inhibits the excitatory neurotransmitter glutamate, leading to dissociative and hallucinogenic effects. Additionally, this compound has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors, which may contribute to its overall pharmacological profile .
相似化合物的比较
Diphenidine: Another diarylethylamine with similar NMDA receptor antagonist properties.
Methoxphenidine: A structural analog with additional methoxy groups, leading to different pharmacokinetics and potency.
Ketamine: A well-known dissociative anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness of Ephenidine: this compound is unique due to its specific binding affinity and selectivity for the NMDA receptor, which distinguishes it from other similar compounds. Its distinct pharmacokinetic profile and potential neuroprotective properties make it a compound of interest in both scientific research and clinical applications .
属性
CAS 编号 |
60951-19-1 |
|---|---|
分子式 |
C16H19N |
分子量 |
225.33 g/mol |
IUPAC 名称 |
N-ethyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C16H19N/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16-17H,2,13H2,1H3 |
InChI 键 |
IGFZMQXEKIZPDR-UHFFFAOYSA-N |
SMILES |
CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |
同义词 |
ephenidine N-ethyl-1,2-diphenylethanamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


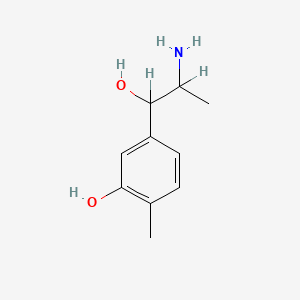
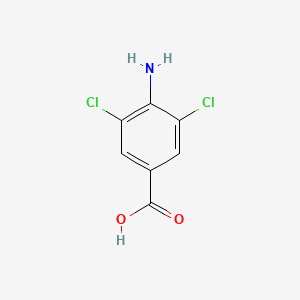
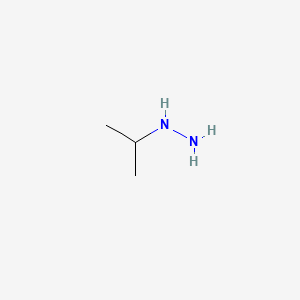
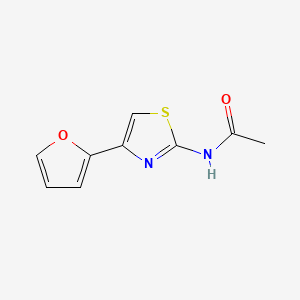
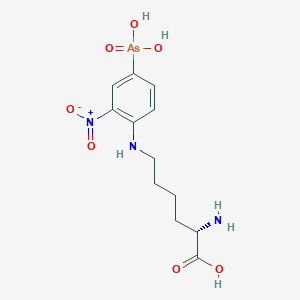
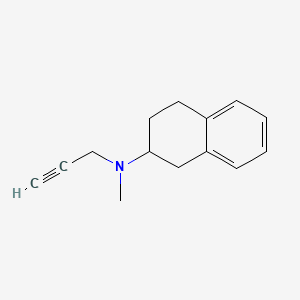
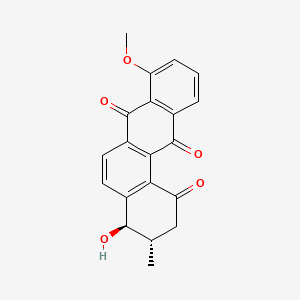
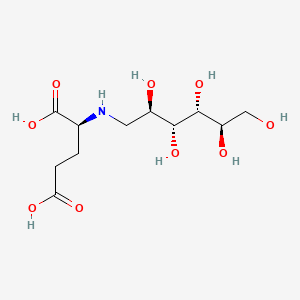
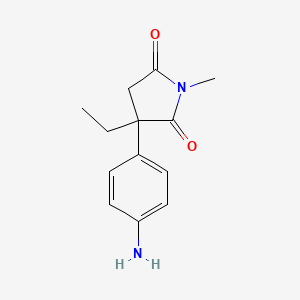
![1,4,5,6,7,8-Hexahydro-3h-[1,2]oxazolo[4,3-c]azepin-3-one](/img/structure/B1211652.png)
